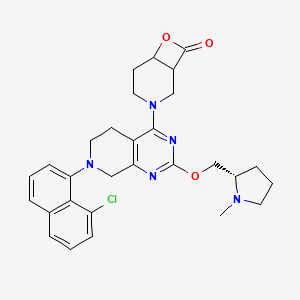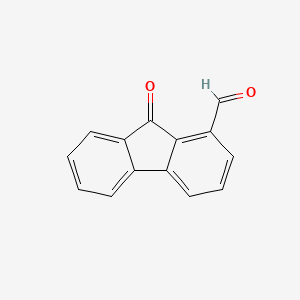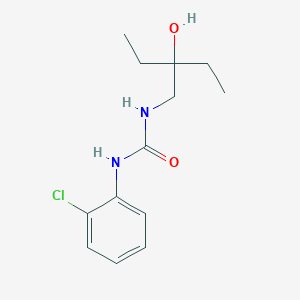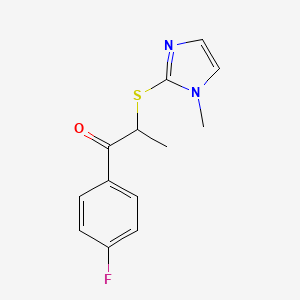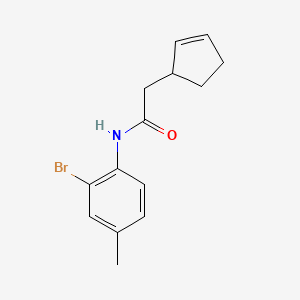
N-(2-bromo-4-methylphenyl)-2-(cyclopent-2-en-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-bromo-4-methylphenyl)-2-(cyclopent-2-en-1-yl)acetamide is an organic compound that belongs to the class of amides This compound features a brominated aromatic ring and a cyclopentene moiety, making it an interesting subject for various chemical studies
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4-methylphenyl)-2-(cyclopent-2-en-1-yl)acetamide typically involves the following steps:
Bromination: The starting material, 4-methylphenyl, undergoes bromination to introduce a bromine atom at the 2-position.
Acylation: The brominated product is then subjected to acylation with 2-(cyclopent-2-en-1-yl)acetic acid to form the desired amide.
Industrial Production Methods
Catalysis: Using catalysts to enhance reaction rates and yields.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-bromo-4-methylphenyl)-2-(cyclopent-2-en-1-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying biological pathways involving amides.
Medicine: Possible applications in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals.
Mecanismo De Acción
The mechanism by which N-(2-bromo-4-methylphenyl)-2-(cyclopent-2-en-1-yl)acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine atom and the amide group play crucial roles in these interactions, potentially affecting biological pathways and cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-bromo-4-methylphenyl)acetamide: Lacks the cyclopentene moiety.
N-(4-methylphenyl)-2-(cyclopent-2-en-1-yl)acetamide: Lacks the bromine atom.
Uniqueness
N-(2-bromo-4-methylphenyl)-2-(cyclopent-2-en-1-yl)acetamide is unique due to the presence of both a brominated aromatic ring and a cyclopentene moiety, which may confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H16BrNO |
|---|---|
Peso molecular |
294.19 g/mol |
Nombre IUPAC |
N-(2-bromo-4-methylphenyl)-2-cyclopent-2-en-1-ylacetamide |
InChI |
InChI=1S/C14H16BrNO/c1-10-6-7-13(12(15)8-10)16-14(17)9-11-4-2-3-5-11/h2,4,6-8,11H,3,5,9H2,1H3,(H,16,17) |
Clave InChI |
WTKZVHDBLRPLRA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)NC(=O)CC2CCC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


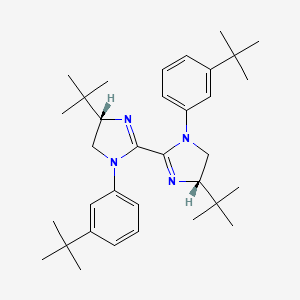
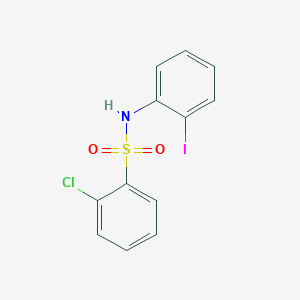
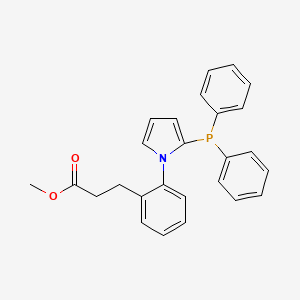
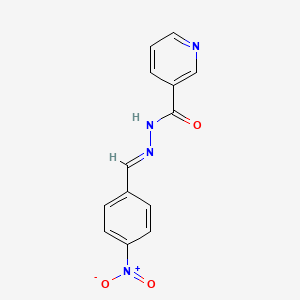
![4-propan-2-yl-5-sulfanylidene-8,12-dioxa-4,6-diazatetracyclo[8.8.0.02,7.013,18]octadeca-2(7),13,15,17-tetraen-3-one](/img/structure/B14915529.png)
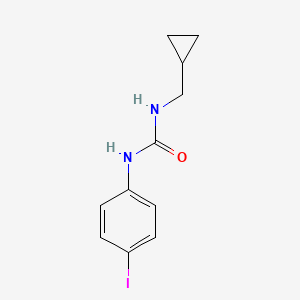
![1-(1-methyl-1H-pyrrol-2-yl)-2-{[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B14915538.png)
![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-(morpholin-4-yl)acetohydrazide](/img/structure/B14915546.png)
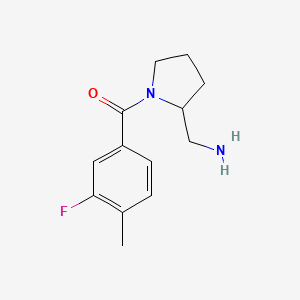
![(2E)-2-cyano-3-[1-(4-hydroxyphenyl)-1H-pyrrol-2-yl]-N-methylprop-2-enamide](/img/structure/B14915557.png)
